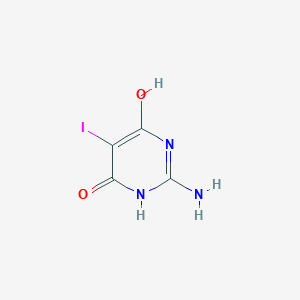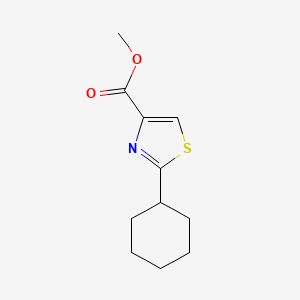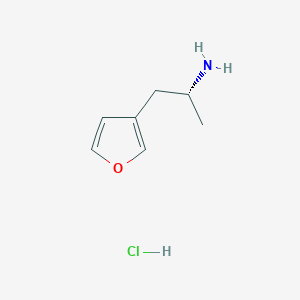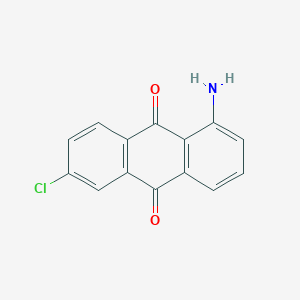
2-Amino-5-iodopyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-iodopyrimidine-4,6-diol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of iodine and hydroxyl groups in this compound makes it a valuable compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodopyrimidine-4,6-diol typically involves the iodination of 2-amino-4,6-dihydroxypyrimidine. One common method is the reaction of 2-amino-4,6-dihydroxypyrimidine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-iodopyrimidine-4,6-diol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups, using appropriate reagents.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium bromide, or alkyl halides are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Reactions: Products include reduced forms of the original compound with different oxidation states.
Aplicaciones Científicas De Investigación
2-Amino-5-iodopyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-iodopyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of nucleotides. This inhibition can lead to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell proliferation and growth . Additionally, the compound’s iodine atom can participate in halogen bonding, which can enhance its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the iodine atom but shares similar hydroxyl and amino groups.
2-Amino-5-bromopyrimidine: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups, resulting in different chemical behavior.
Uniqueness
2-Amino-5-iodopyrimidine-4,6-diol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, while the hydroxyl groups provide sites for further chemical modifications .
Propiedades
Fórmula molecular |
C4H4IN3O2 |
|---|---|
Peso molecular |
253.00 g/mol |
Nombre IUPAC |
2-amino-4-hydroxy-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4IN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) |
Clave InChI |
IPXPNFOHCAEFMA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(NC1=O)N)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)

![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)



![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
